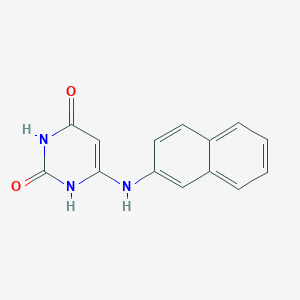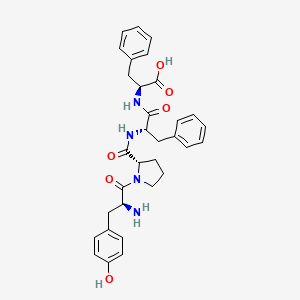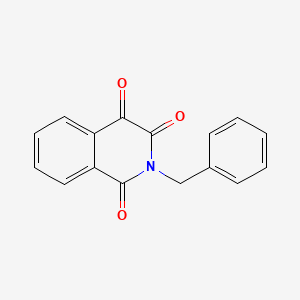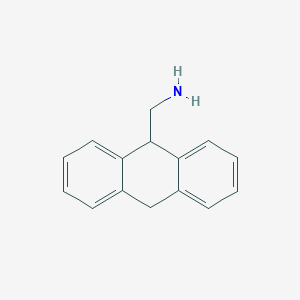![molecular formula C14H12N4O B3062308 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate CAS No. 220955-03-3](/img/structure/B3062308.png)
2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRA_1144 is a small molecule compound with the chemical formula C₁₄H₁₂N₄O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CRA_1144 typically involves the reaction of 2-hydroxyphenylbenzimidazole with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The specific synthetic route may vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of CRA_1144 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the final product. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
CRA_1144 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: CRA_1144 can be reduced using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of CRA_1144 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from the reactions of CRA_1144 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: CRA_1144 has been investigated for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: CRA_1144 is used in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of CRA_1144 involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with enzymes such as trypsin-1 and serine protease hepsin, which are involved in various biological processes. These interactions can modulate the activity of these enzymes and affect downstream signaling pathways .
Comparaison Avec Des Composés Similaires
CRA_1144 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phenylbenzimidazoles, which share the same core structure but differ in their substituents and functional groups.
List of Similar Compounds
- 2-Phenylbenzimidazole
- 1-Hydroxy-2-unsubstituted benzenoids
- 1-Hydroxy-4-unsubstituted benzenoids
- Phenylimidazoles
CRA_1144 stands out due to its unique combination of properties, making it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
220955-03-3 |
|---|---|
Formule moléculaire |
C14H12N4O |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C14H12N4O/c15-13(16)8-5-6-10-11(7-8)18-14(17-10)9-3-1-2-4-12(9)19/h1-7,19H,(H3,15,16)(H,17,18) |
Clé InChI |
URJKRCBBKTXOHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



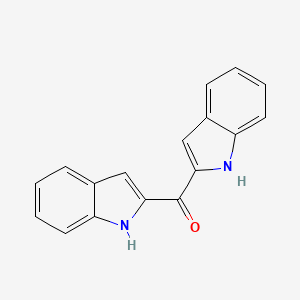
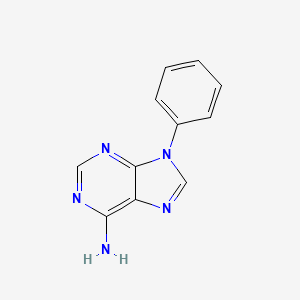
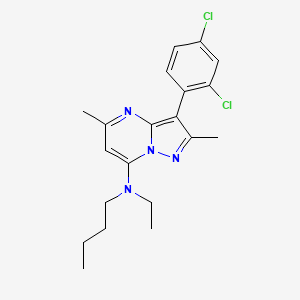
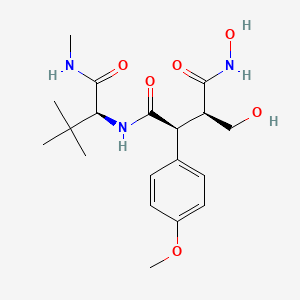
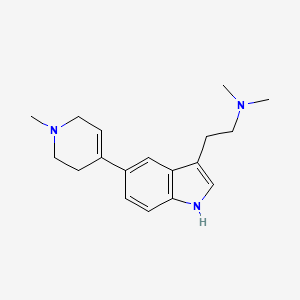
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)
